

# Reducing cell lysis during Driselase incubation

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Driselase*

Cat. No.: *B13393941*

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## Technical Support Center: Protoplast Isolation

Welcome to the technical support center for protoplast isolation. This guide provides troubleshooting advice and answers to frequently asked questions regarding cell lysis during enzymatic digestion with **Driselase**.

## Frequently Asked Questions (FAQs)

Q1: Why are my cells lysing during **Driselase** incubation?

Cell lysis during **Driselase** incubation is a common issue primarily caused by the removal of the protective cell wall, which exposes the fragile protoplast to osmotic stress. Key factors contributing to lysis include:

- **Inadequate Osmotic Support:** The most frequent cause is an improperly balanced digestion buffer. Without an osmotic stabilizer, the protoplast will rapidly take up water and burst.
- **Over-digestion:** Prolonged exposure to **Driselase** or using an excessively high enzyme concentration can damage the plasma membrane, leading to lysis.[\[1\]](#)[\[2\]](#)
- **Suboptimal pH:** **Driselase** activity is pH-dependent. An incorrect pH in the enzyme solution can lead to inefficient digestion or damage to the cells.[\[3\]](#)
- **Mechanical Stress:** Rough handling, vigorous shaking, or harsh centrifugation can physically rupture the delicate protoplasts.

- **Poor Quality of Source Material:** Using old or unhealthy tissue can result in weaker cells that are more susceptible to lysis during the isolation process.[2][4]

Q2: How can I optimize the **Driselase** concentration to prevent cell lysis?

Optimizing the **Driselase** concentration is critical. A concentration that is too high can damage the protoplast membrane, while one that is too low will result in incomplete cell wall digestion.  
[5]

- **Start with a Titration:** Begin by testing a range of **Driselase** concentrations based on literature recommendations for your specific cell type. Since different batches of **Driselase** can have varying activities, it is essential to optimize for each new lot.[1]
- **Combine with Other Enzymes:** **Driselase** is a crude enzyme mixture containing cellulase, hemicellulase, and pectinase.[6][7] Combining it with other lytic enzymes, such as Lysing Enzyme or Macerozyme, can create a more effective digestion cocktail, potentially allowing for a lower overall concentration of each enzyme and reducing cytotoxicity.[8][9]

Q3: What is the role of an osmotic stabilizer, and how do I choose the right one?

An osmotic stabilizer is a crucial component of the digestion buffer that prevents protoplasts from bursting due to osmotic pressure after the cell wall is removed.[10] It creates an isotonic or slightly hypertonic environment.

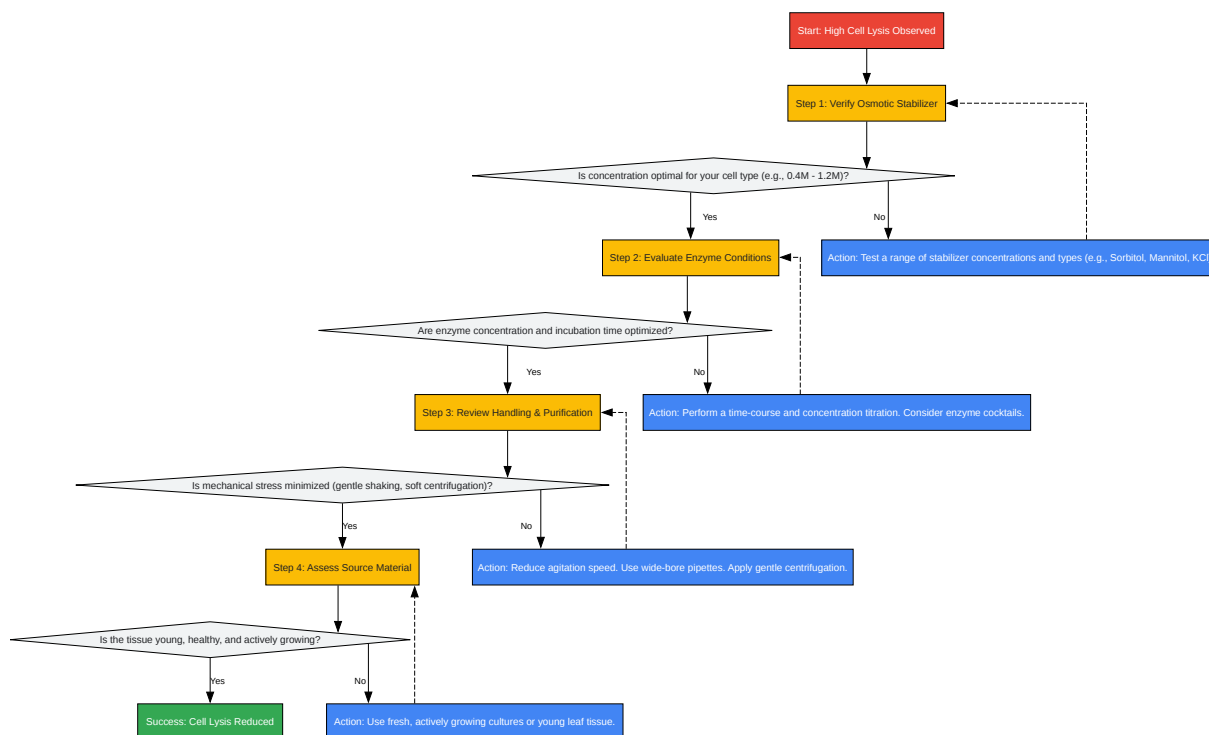
- **Common Stabilizers:** Commonly used osmotic stabilizers include salts (KCl, NaCl, MgSO<sub>4</sub>) and sugar alcohols (mannitol, sorbitol, sucrose).[10]
- **Selection and Optimization:** The ideal stabilizer and its concentration are species-dependent. [5][10] For fungi, KCl and NaCl are frequently used, while mannitol and sorbitol are common for plant cells.[9][11] It is recommended to test a range of concentrations (e.g., 0.4 M to 1.2 M) to find the optimal condition for your experiment.[12]

## Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common issues related to cell lysis during **Driselase** incubation.

## Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting cell lysis.



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Caption: A step-by-step workflow for troubleshooting cell lysis.

## Quantitative Data Summary

The optimal conditions for **Driselase** incubation vary significantly between organisms. The following tables summarize conditions reported in various studies.

Table 1: Recommended **Driselase** Conditions for Fungal Protoplasting

Fungal Species	Driselase Concentration (mg/mL)	Co-Enzymes	Osmotic Stabilizer	Incubation Time (hours)	Reference
Fusarium verticillioides	12.5	10 mg/mL Lysing Enzyme	1 M KCl	3	[6][12]
Eutypella sp.	20	20 mg/mL Lysing Enzyme	0.75 M NaCl	6	[9][13]
Colletotrichum scovillei	8 (0.8%)	20 mg/mL (2%) Lysing Enzyme	1 M NH <sub>4</sub> Cl	3	[8]
Cordyceps cicadae	15 (1.5%)	None specified	Not specified for enzyme mix	5	[14]

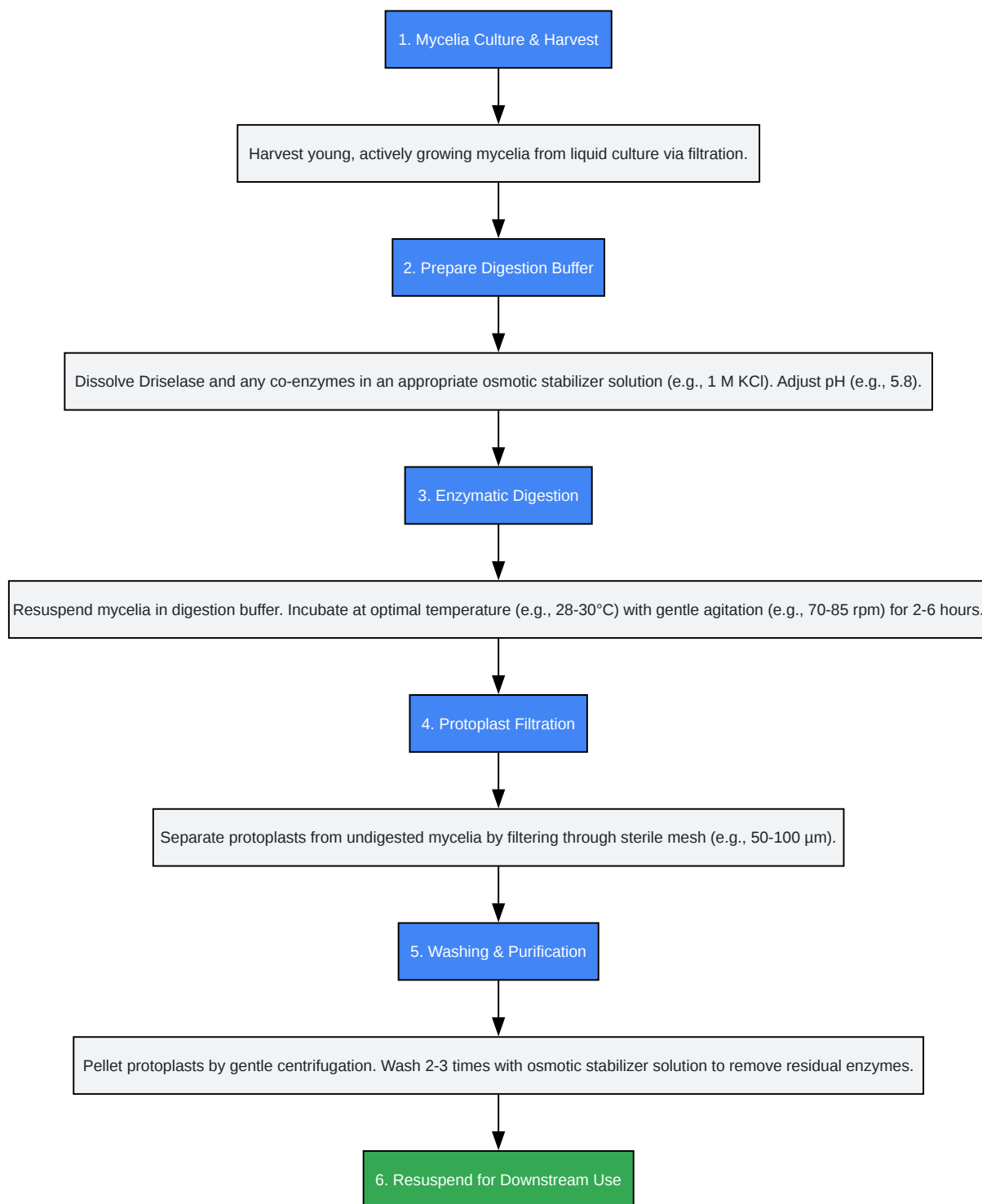
Table 2: Recommended **Driselase** Conditions for Plant Protoplasting

| Plant Species | **Driselase** Concentration | Co-Enzymes | Osmotic Stabilizer | Incubation Time (hours) | Reference | | :--- | :--- | :--- | :--- | :--- | | Spathiphyllum wallisii | 0.5% | 1.5% Cellulase, 0.5% Macerase | Not specified | Not specified | [11] | | Fagopyrum esculentum | Not specified | Cellulase, Pectolyase | Not specified | Not specified | [11] | | Dendrobium crumenatum | Not specified | 2% Cellulase, 2% Pectinase | 0.5 M Sorbitol | 4 | | Physcomitrella patens | 0.5% | None | 8.5% D-mannitol (wash) | 1-2 | [4] |

## Experimental Protocols

### General Protocol for Fungal Protoplast Isolation

This protocol provides a general framework. Optimization of each step is crucial for success.



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Caption: General experimental workflow for fungal protoplast isolation.

## Methodology:

- Mycelia Culture and Harvest:
  - Inoculate a suitable liquid medium with the fungus of interest.
  - Culture until the early-to-mid log phase of growth. Actively growing mycelia yield more viable protoplasts.[\[2\]](#)
  - Harvest the mycelia by filtering through sterile cheesecloth or a nylon mesh. Wash with a sterile osmotic stabilizer solution.
- Enzyme Digestion:
  - Prepare the enzyme digestion buffer by dissolving **Driselase** and any other required enzymes (e.g., Lysing Enzyme) in the optimized osmotic stabilizer solution (e.g., 1 M KCl, 0.75 M NaCl).
  - Adjust the pH of the solution to the optimal range for the enzymes, typically between 5.0 and 6.0.[\[3\]](#)
  - Resuspend the harvested mycelia in the enzyme solution.
  - Incubate at the determined optimal temperature (e.g., 28-30°C) with gentle shaking for the optimized duration (e.g., 2-6 hours).[\[9\]](#)[\[15\]](#) Monitor protoplast release periodically under a microscope.
- Purification:
  - Separate the released protoplasts from the remaining mycelial debris by filtering the suspension through a sterile nylon mesh (e.g., 100 µm pore size).[\[4\]](#)
  - Collect the filtrate containing the protoplasts in a sterile tube.
  - Pellet the protoplasts by gentle centrifugation (e.g., 1,000-2,500 rpm for 5-10 minutes).
  - Carefully discard the supernatant and gently resuspend the protoplast pellet in fresh osmotic stabilizer solution. Repeat this washing step 2-3 times to remove all traces of the

digestive enzymes.

- Final Preparation:
  - After the final wash, resuspend the protoplast pellet in a suitable buffer or medium for your downstream application (e.g., transformation, fusion, or regeneration).
  - Determine the protoplast yield and viability using a hemocytometer and a viability stain (e.g., Fluorescein Diacetate - FDA).

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- To cite this document: BenchChem. [Reducing cell lysis during Driselase incubation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13393941#reducing-cell-lysis-during-driselase-incubation]

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